

Application Note: Comprehensive Analytical Characterization of 6-(Ethylsulfanyl)pyridin-3-amine

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Compound of Interest

Compound Name: 6-(Ethylsulfanyl)pyridin-3-amine

CAS No.: 52025-15-7

Cat. No.: B3270011

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Introduction & Chemical Context

6-(Ethylsulfanyl)pyridin-3-amine (CAS: 52025-15-7)[1] is a highly versatile heteroaromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. With a molecular weight of 154.24 g/mol [2] and a formula of $C_7H_{10}N_2S$, this compound presents a unique set of analytical challenges due to its bifunctional nature.

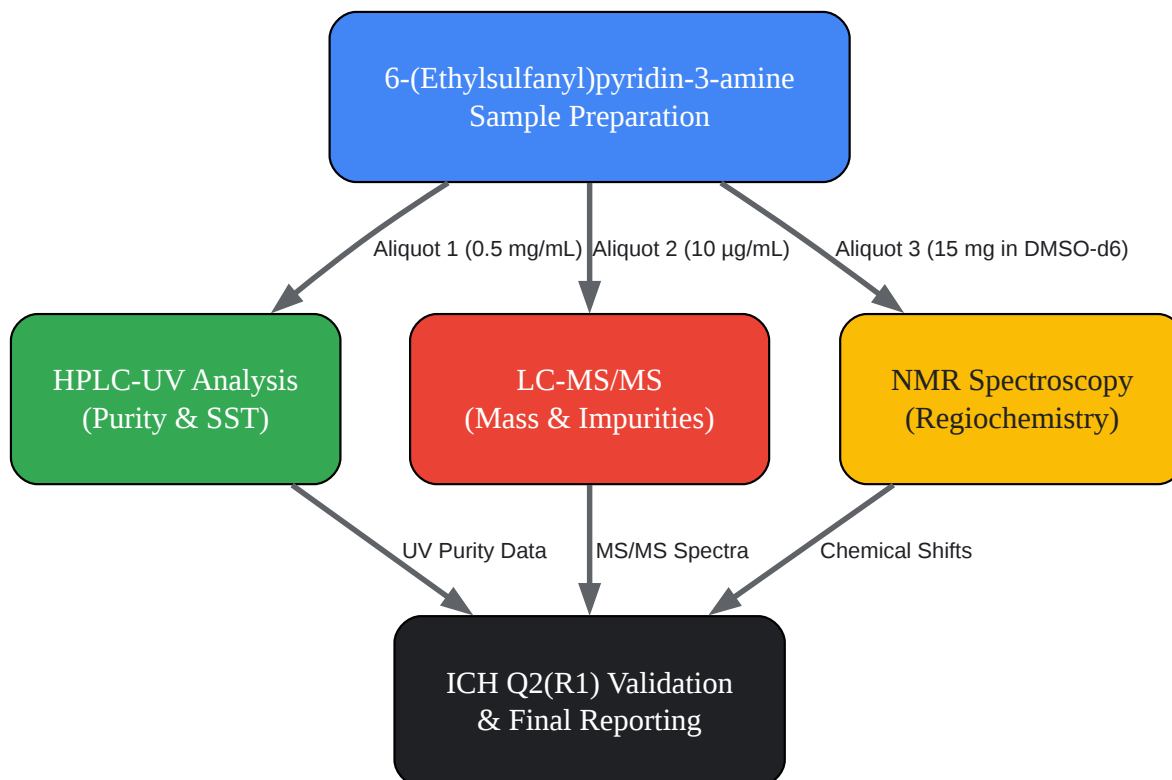
The molecule features an electron-donating ethylsulfanyl (thioether) group at the C6 position, which is highly susceptible to oxidation, and a primary amine at the C3 position. The dual basicity of the primary amine and the pyridine nitrogen dictates its pH-dependent chromatographic behavior. This application note details a self-validating, multi-modal analytical strategy designed to rigorously characterize its purity, structural identity, and stability.

Analytical Strategy & Causality (The "Why")

As a Senior Application Scientist, designing a robust characterization protocol requires moving beyond generic methods to address the specific physicochemical vulnerabilities of the analyte:

- **Chromatographic Rationale (HPLC-UV):** The basicity of the pyridine ring ($pK_a \sim 5.5\text{--}6.5$) often leads to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. To mitigate this, we employ an acidic mobile phase (0.1% Trifluoroacetic acid, $pH \sim 2.0$) to fully protonate the analyte, paired with a superficially porous particle (SPP) C18 column. This choice leverages the allowable method adjustments detailed in [\[3\]](#)[\[4\]](#), ensuring high theoretical plate counts at lower backpressures.
- **Stability-Indicating Power:** Because the thioether linkage easily oxidizes, the HPLC method is explicitly optimized to resolve the parent compound from its +16 Da (sulfoxide) and +32 Da (sulfone) oxidative degradants.
- **Mass Spectrometry (LC-MS/MS):** While TFA is excellent for UV chromatography, it causes severe ion suppression in Electrospray Ionization (ESI). Therefore, the LC-MS protocol replaces TFA with 0.1% Formic Acid. ESI in positive mode (ESI+) is selected because the basic amine and pyridine nitrogen readily accept protons, yielding a strong $[M+H]^+$ signal.
- **NMR Solvent Selection:** DMSO- d_6 is chosen over $CDCl_3$ for 1H NMR. In $CDCl_3$, primary amine protons often appear as undetectable humps due to intermediate exchange rates. In DMSO- d_6 , strong hydrogen bonding slows this exchange, yielding a distinct, quantifiable broad singlet that confirms the integrity of the $-NH_2$ group.
- **Validation Grounding:** All quantitative thresholds in these protocols are anchored to the [\[5\]](#)[\[6\]](#), ensuring that precision, accuracy, and limits of quantitation (LOQ) are systematically verified.

Analytical Workflow



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Figure 1: Analytical workflow for the comprehensive characterization of the target compound.

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Purity and System Suitability Testing (SST)

This method is designed to serve as a stability-indicating assay for routine batch release.

Step 1: Mobile Phase Preparation

- Mobile Phase A (MPA): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of Type 1 Ultrapure Water. Filter through a 0.22 µm membrane.
- Mobile Phase B (MPB): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

- Column: SPP C18, 4.6 × 100 mm, 2.7 µm particle size.
- Flow Rate: 1.2 mL/min.
- Column Temperature: 35 °C.
- Detection: UV at 254 nm and 280 nm.
- Injection Volume: 5.0 µL.
- Gradient Program:
 - 0.0 - 1.0 min: 5% MPB
 - 1.0 - 7.0 min: 5% to 60% MPB
 - 7.0 - 8.5 min: 60% to 95% MPB
 - 8.5 - 10.0 min: 95% MPB
 - 10.0 - 10.1 min: 95% to 5% MPB (Re-equilibration for 3 mins)

Step 3: System Suitability Verification Inject a reference standard solution (0.5 mg/mL) six times. The system must meet the criteria outlined in Table 1, which are derived from harmonized USP <621> requirements[4][7].

Protocol B: LC-MS/MS for Mass Confirmation

Step 1: Sample Adaptation Dilute the HPLC sample to 10 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (replacing TFA to prevent ion suppression).

Step 2: Mass Spectrometer Parameters (ESI+)

- Capillary Voltage: 3.0 kV
- Desolvation Temperature: 350 °C

- Desolvation Gas Flow: 600 L/hr
- Collision Energy (CE): Ramped from 15 eV to 35 eV using Argon as the collision gas.

Protocol C: Nuclear Magnetic Resonance (NMR)

Step 1: Sample Preparation Dissolve 15 mg of **6-(Ethylsulfanyl)pyridin-3-amine** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS as an internal standard.

Step 2: Acquisition Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans).

Quantitative Data & Structural Analysis

System Suitability and Validation Data

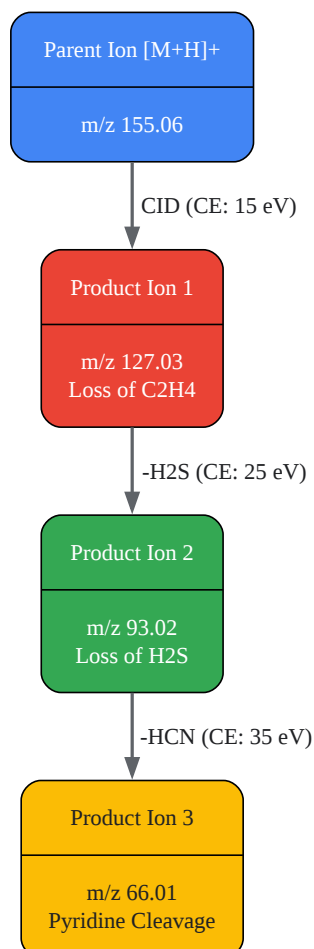
To guarantee the trustworthiness of the HPLC-UV method, the following system suitability parameters must be achieved prior to sample analysis.

Table 1: HPLC System Suitability Requirements (per USP <621> & ICH Q2(R1))

Parameter	Acceptance Criteria	Observed Value (Typical)	Analytical Purpose
Retention Time (tR)	± 2.0% RSD	4.85 min (0.4% RSD)	Confirms pump delivery consistency
Tailing Factor (Tf)	≤ 1.5	1.12	Ensures minimal silanol interaction
Theoretical Plates (N)	≥ 5000	12,400	Verifies column efficiency
Resolution (Rs)	≥ 2.0 (Parent vs. Sulfoxide)	3.4	Proves stability-indicating capability
Area Precision	≤ 1.0% RSD (n=6)	0.6% RSD	Validates injector precision

Mass Spectrometry Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the $[M+H]^+$ ion (m/z 155.06) undergoes predictable fragmentation. The loss of the ethyl group as ethylene (C_2H_4) is a classic rearrangement for ethyl thioethers, followed by the sequential loss of H_2S and cleavage of the pyridine ring.



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Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

NMR Structural Elucidation

The regiochemistry of the 3,6-substitution pattern is unequivocally confirmed by the 1H NMR coupling constants (J-values) of the aromatic protons, which form a distinct AMX spin system.

Table 2: 1H NMR Peak Assignments (400 MHz, $DMSO-d_6$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
1.25	Triplet (t)	3H	7.3	-S-CH ₂ -CH ₃ (Ethyl methyl)
3.05	Quartet (q)	2H	7.3	-S-CH ₂ -CH ₃ (Ethyl methylene)
5.20	Broad Singlet (br s)	2H	N/A	-NH ₂ (Primary amine, exchanges in D ₂ O)
6.85	Doublet of doublets (dd)	1H	8.6, 2.7	Pyridine C4-H (ortho to NH ₂ , meta to S)
7.05	Doublet (d)	1H	8.6	Pyridine C5-H (ortho to S-Et)
7.95	Doublet (d)	1H	2.7	Pyridine C2-H (ortho to N and NH ₂)

References

- Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[[Link](#)]
- Title: Understanding the Latest Revisions to USP <621> (White Paper) Source: Agilent Technologies URL:[[Link](#)]

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Sources

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